![molecular formula C8H7FN2O B14873290 (8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanol](/img/structure/B14873290.png)
(8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanol
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Overview
Description
(8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanol is a chemical compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of a fluorine atom at the 8th position and a methanol group at the 3rd position of the imidazo[1,5-a]pyridine ring. Imidazopyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanol typically involves the condensation of 2-aminopyridine with an appropriate α-haloketone under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazopyridines.
Scientific Research Applications
(8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its wide range of biological activities, including antiviral and anticancer properties.
Imidazo[1,2-a]pyridine-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: Studied for its potential use in medicinal chemistry.
Uniqueness
(8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The methanol group also provides a functional handle for further chemical modifications .
Properties
Molecular Formula |
C8H7FN2O |
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Molecular Weight |
166.15 g/mol |
IUPAC Name |
(8-fluoroimidazo[1,5-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7FN2O/c9-6-2-1-3-11-7(6)4-10-8(11)5-12/h1-4,12H,5H2 |
InChI Key |
XKQRTPBYQBNHPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2CO)C(=C1)F |
Origin of Product |
United States |
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